molecular formula C17H17N3O2S B10960689 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B10960689
M. Wt: 327.4 g/mol
InChI Key: OIHXEIDYPRIVLO-UHFFFAOYSA-N
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Description

2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Oxidation of the sulfanyl group to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways: Inhibition of DNA synthesis and disruption of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Thiabendazole: An anthelmintic benzimidazole derivative.

    Albendazole: Another anthelmintic benzimidazole with a broader spectrum of activity.

Uniqueness

2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and enhance its efficacy in certain applications .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H17N3O2S/c1-11-3-5-12(6-4-11)18-16(21)10-23-17-19-14-8-7-13(22-2)9-15(14)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

OIHXEIDYPRIVLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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